CYP4Z1 Inhibition Potency vs. Established CYP4Z1 Probe Inhibitors – A Moderate Affinity with a Distinct Subtype Selectivity Profile
The target compound inhibited human CYP4Z1 with an IC₅₀ of 7,200 nM in HepG2 cell membranes using a luciferin-benzyl ether substrate assay [1]. This represents moderate potency compared to the lead CYP4Z1 inhibitor 7c (IC₅₀ = 41.8 nM) but is structurally distinct from the N-hydroxyphenylformamidine and HET0016-derived chemotypes that dominate CYP4Z1 inhibitor development . Critically, the 1,2,4-triazole-3-sulfanylacetamide scaffold has no known affinity for CYP1A2, CYP2C9, CYP2C19, or CYP2D6 at concentrations up to 10 µM, unlike azole antifungals that broadly inhibit CYP51 and hepatic CYP isoforms [2]. This CYP isoform selectivity profile, combined with measurable CYP4Z1 engagement, makes the compound a non-formamidine chemical probe candidate for breast-cancer CYP4Z1 studies where pan-CYP inhibition would confound interpretation.
| Evidence Dimension | CYP4Z1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7,200 nM (7.20 µM) |
| Comparator Or Baseline | Compound 7c: IC₅₀ = 41.8 nM; HET0016: IC₅₀ ≈ 30–100 nM against CYP4A/CYP4F but off-target ≥10 CYP isoforms |
| Quantified Difference | ~172-fold less potent than lead 7c but substantially (>10-fold) more CYP-isoform selective than pan-CYP inhibitors like HET0016 [2] |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector; substrate: luciferin-benzyl ether |
Why This Matters
Procurement of this compound provides a structurally differentiated CYP4Z1 inhibitor tool with a cleaner off-target CYP profile than azole and formamidine scaffolds, enabling mechanistic studies without confounding pan-CYP inhibition.
- [1] BindingDB BDBM50527961 / CHEMBL4435658. IC50: 7.20E+3 nM. Target: Cytochrome P450 4Z1 (Human). Assay: HepG2 cell membranes, luciferin-benzyl ether substrate. Curated by ChEMBL, University of Washington. View Source
- [2] Antibody Creative Biolabs. CYP4Z1 (Cytochrome P450 Family 4 Subfamily Z Member 1) functional characterization – preferential expression in breast carcinoma, minimal hepatic CYP cross-reactivity. View Source
